molecular formula C27H30N2O2 B1678359 帕洛瓦罗汀 CAS No. 410528-02-8

帕洛瓦罗汀

货号 B1678359
CAS 编号: 410528-02-8
分子量: 414.5 g/mol
InChI 键: YTFHCXIPDIHOIA-DHZHZOJOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Palovarotene is primarily metabolized by cytochrome P450 (CYP) 3A4 . Differences in CYP-mediated metabolism of CYP substrates have been observed between different individuals .


Molecular Structure Analysis

The molecular formula of Palovarotene is C27H30N2O2 . Its molecular weight is 414.549 g/mol . The IUPAC name is 4- [ ( E )-2- [5,5,8,8-tetramethyl-3- (pyrazol-1-ylmethyl)-5,6,7,8-tetrahydronaphthalen-2-yl]ethenyl]benzoic acid .


Chemical Reactions Analysis

Palovarotene is primarily metabolized by cytochrome P450 (CYP) 3A4 . Differences in CYP-mediated metabolism of CYP substrates have been observed between different individuals .


Physical And Chemical Properties Analysis

The molecular formula of Palovarotene is C27H30N2O2 . Its molecular weight is 414.549 g/mol . The IUPAC name is 4- [ ( E )-2- [5,5,8,8-tetramethyl-3- (pyrazol-1-ylmethyl)-5,6,7,8-tetrahydronaphthalen-2-yl]ethenyl]benzoic acid .

科学研究应用

Specific Scientific Field

This application falls under the field of Medical Research , specifically in the treatment of a rare genetic disorder known as Fibrodysplasia Ossificans Progressiva (FOP) .

Comprehensive and Detailed Summary of the Application

Palovarotene is an oral, selective retinoic acid receptor gamma agonist that is being investigated for the treatment of FOP . FOP is an ultra-rare genetic disorder characterized by skeletal malformations and progressive heterotopic ossification (HO), which is the formation of bone in muscle and soft tissue .

Detailed Description of the Methods of Application or Experimental Procedures

Three studies were conducted as part of the Palovarotene clinical development program in FOP . The first study, PVO-1A-001 (NCT02322255), was a prospective, protocol-specified, longitudinal FOP natural history study. The second study, PVO-1A-201 (NCT02190747), was a randomized, double-blind, placebo-controlled phase II trial, and the third study, PVO-1A-202 (NCT02279095), was its open-label extension . Palovarotene doses were administered using a flare-up treatment regimen, with or without accompanying chronic (daily) treatment .

It was initially investigated as a potential treatment for emphysema , but the trial did not demonstrate a significant benefit on lung density in moderate-to-severe emphysema secondary to severe α (1)-antitrypsin deficiency .

It was initially investigated as a potential treatment for emphysema , but the trial did not demonstrate a significant benefit on lung density in moderate-to-severe emphysema secondary to severe α (1)-antitrypsin deficiency .

安全和危害

The safety data sheet for Palovarotene suggests avoiding dust formation, breathing mist, gas or vapours . It also recommends avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

属性

IUPAC Name

4-[(E)-2-[5,5,8,8-tetramethyl-3-(pyrazol-1-ylmethyl)-6,7-dihydronaphthalen-2-yl]ethenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N2O2/c1-26(2)12-13-27(3,4)24-17-22(18-29-15-5-14-28-29)21(16-23(24)26)11-8-19-6-9-20(10-7-19)25(30)31/h5-11,14-17H,12-13,18H2,1-4H3,(H,30,31)/b11-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTFHCXIPDIHOIA-DHZHZOJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(C2=C1C=C(C(=C2)C=CC3=CC=C(C=C3)C(=O)O)CN4C=CC=N4)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CCC(C2=C1C=C(C(=C2)/C=C/C3=CC=C(C=C3)C(=O)O)CN4C=CC=N4)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301025696
Record name 4-((1E)-2-(5,5,8,8-Tetramethyl-3-(1H-pyrazol-1-ylmethyl)-5,6,7,8-tetrahydronaphthalen-2-yl)ethenyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301025696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The pathogenesis of FOP is driven by a gain-of-function mutation in the _ACVR1/ALK2_ gene encoding activin A receptor type 1 (ACVR1)/activin-like kinase 2 (ALK2), a bone morphogenetic protein type 1 receptor (BMPR-I). BMP signaling begins with the complexation of BMPR-II and BMPR-I, which initiates an intracellular signaling pathway mediated by phosphorylated SMAD proteins. The sustained and aberrant signaling caused by the gain-of-function mutation in _ACVR1/ALK2_ results in an overactivation of the downstream SMAD1/5/8 signaling pathway, which in turn is thought to trigger the formation of ectopic chondrogenesis, osteogenesis, and joint fusion characteristic of FOP. Palovarotene is a selective agonist of retinoic acid receptor gamma (RARγ), a receptor expressed in chondrogenic cells and chondrocytes that acts as a transcriptional repressor. In binding to RARγ, palovarotene decreases BMP signaling and subsequently inhibits the SMAD1/5/8 signaling pathway. Palovarotene's interference with these pathways inhibits chondrogenesis and allows for normal muscle tissue repair to take place, ultimately reducing damage to muscle tissue.
Record name Palovarotene
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05467
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Palovarotene

CAS RN

410528-02-8
Record name Palovarotene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=410528-02-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Palovarotene [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0410528028
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Palovarotene
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05467
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 4-((1E)-2-(5,5,8,8-Tetramethyl-3-(1H-pyrazol-1-ylmethyl)-5,6,7,8-tetrahydronaphthalen-2-yl)ethenyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301025696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PALOVAROTENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28K6I5M16G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Palovarotene
Reactant of Route 2
Reactant of Route 2
Palovarotene
Reactant of Route 3
Palovarotene
Reactant of Route 4
Palovarotene
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Palovarotene
Reactant of Route 6
Reactant of Route 6
Palovarotene

Citations

For This Compound
509
Citations
RJ Pignolo, G Baujat, EC Hsiao, R Keen… - Journal of Bone and …, 2022 - Wiley Online Library
… 10 mg daily for 2 weeks followed by 5 mg for 4 weeks (palovarotene 10/5 mg; … palovarotene 10/5 mg, palovarotene 5 mg daily for 2 weeks followed by 2.5 mg for 4 weeks (palovarotene 5…
Number of citations: 9 asbmr.onlinelibrary.wiley.com
SM Hoy - Drugs, 2022 - Springer
… This article summarizes the milestones in the development of palovarotene leading to … palovarotene is 5 mg once daily. For flare-up episodes, the recommended dosage of palovarotene …
Number of citations: 8 link.springer.com
BM Wheatley, KE Cilwa, D Dey… - Journal of …, 2018 - Wiley Online Library
… Palovarotene has been shown to reduce bone formation in traumatic and genetic models of HO. The purpose of this study was to determine the effects of Palovarotene on … Palovarotene …
Number of citations: 16 onlinelibrary.wiley.com
L Dube, N Haga, D Grogan, J Ogier… - European Journal of …, 2023 - Springer
… palovarotene absorption and elimination are similar irrespective of dose level. The pharmacokinetic parameters of palovarotene … Palovarotene was well tolerated; there were no …
Number of citations: 1 link.springer.com
M Hind, S Stinchcombe - Current opinion in investigational drugs …, 2009 - europepmc.org
… , palovarotene was claimed to reverse the structural, functional and inflammatory features of cigarette smoke-induced emphysema. Phase I clinical trials of palovarotene … of palovarotene …
Number of citations: 45 europepmc.org
J Huang, J Wu, J Lin, C Li, B Tang… - Clinical and …, 2022 - Wiley Online Library
… In conclusion, the NF-κB signaling pathway played an important role in HO and Palovarotene … for Palovarotene in the treatment of HO. Further studies on the side effects of Palovarotene …
Number of citations: 1 onlinelibrary.wiley.com
JB Lees-Shepard, SAE Nicholas, SJ Stoessel… - Elife, 2018 - elifesciences.org
… In the present study, the effects of daily palovarotene treatment on … The effects of palovarotene treatment on cell engraftment and … Finally, we tested whether palovarotene pretreatment …
Number of citations: 52 elifesciences.org
R Marino, L Dube, J Ogier… - European Journal of Drug …, 2023 - Springer
… Palovarotene is under development for the treatment of fibrodysplasia ossificans progressiva (FOP). The objectives of this study were to evaluate palovarotene pharmacokinetics under …
Number of citations: 5 link.springer.com
WJ Foster, AL Strahs, KW Small, JM Roach - Drugs in R&D, 2023 - Springer
Background and Objective Palovarotene, a selective retinoic acid receptor γ agonist, is under investigation for the treatment of dry eye disease. This study aimed to determine the ocular …
Number of citations: 6 link.springer.com
SA Chakkalakal, K Uchibe… - Journal of Bone and …, 2016 - Wiley Online Library
… We showed previously that the retinoic acid receptor γ (RARγ) agonist palovarotene … In addition, palovarotene restored long bone growth, maintained growth plate function, and …
Number of citations: 155 asbmr.onlinelibrary.wiley.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。